Trihexylborane
CAS No.: 1188-92-7
Cat. No.: VC20940850
Molecular Formula: C18H39B
Molecular Weight: 266.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188-92-7 |
|---|---|
| Molecular Formula | C18H39B |
| Molecular Weight | 266.3 g/mol |
| IUPAC Name | trihexylborane |
| Standard InChI | InChI=1S/C18H39B/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
| Standard InChI Key | NMHWWOSZMMORNT-UHFFFAOYSA-N |
| SMILES | B(CCCCCC)(CCCCCC)CCCCCC |
| Canonical SMILES | B(CCCCCC)(CCCCCC)CCCCCC |
Introduction
Chemical Structure and Properties
Trihexylborane consists of a central boron atom bonded to three hexyl chains (C6H13) . Like other trialkylboranes, it exhibits a trigonal planar geometry around the boron atom, similar to the structure observed in triphenylborane where the BC3 core has a trigonal planar arrangement . The hexyl groups are linear six-carbon chains that extend from the central boron atom, giving the molecule a relatively large molecular footprint compared to smaller trialkylboranes.
The physical properties of trihexylborane can be inferred by examining trends in related organoborane compounds. While specific property data for trihexylborane is limited in direct research findings, comparative analysis with similar compounds provides valuable insights. For context, triethylborane (a smaller trialkylborane) is a colorless liquid with a boiling point of 95°C and a melting point of -93°C . The following table summarizes the known properties of trihexylborane and compares them with related organoboranes:
Reactivity and Chemical Behavior
The chemical behavior of trihexylborane can be extrapolated from patterns observed in structurally similar organoboranes, particularly with respect to its Lewis acid character and reactivity toward various functional groups.
Reactivity Patterns
Several key reactivity patterns can be anticipated for trihexylborane:
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Reactions with oxygen and moisture: While triethylborane is strongly pyrophoric (igniting spontaneously in air) , trihexylborane might exhibit reduced pyrophoricity due to the steric hindrance of the larger hexyl groups. Nevertheless, it would likely react with atmospheric oxygen and moisture, necessitating handling under inert conditions.
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Coordination chemistry: As a Lewis acid, trihexylborane would be expected to form coordination complexes with Lewis bases such as amines, phosphines, and other electron-rich species.
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Hydrolysis reactions: Contact with water would likely result in cleavage of the boron-carbon bonds, potentially forming boric acid and hexane.
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Organic transformations: Trihexylborane could potentially participate in various organic reactions, including reductions, C-C bond formations, and hydroboration-oxidation sequences.
Comparison with Other Organoboranes
Understanding trihexylborane's position within the broader family of organoboranes provides valuable context for its chemical behavior and potential applications.
Structural Comparisons
The following table contrasts key structural features of trihexylborane with other related organoboranes:
Reactivity Comparisons
The reactivity differences between these organoboranes can be attributed to both electronic and steric factors:
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Lewis acidity: Trihexylborane would likely be a weaker Lewis acid than triethylborane due to increased electron donation from the longer alkyl chains and greater steric hindrance. Both would be weaker Lewis acids than compounds with electron-withdrawing groups like tris(pentafluorophenyl)borane .
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Air sensitivity: While triethylborane is strongly pyrophoric , trihexylborane might exhibit reduced pyrophoricity due to the steric hindrance of its larger substituents, though it would still likely be air-sensitive.
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Hydrolytic stability: The bulkier hexyl groups might provide some kinetic protection against hydrolysis compared to triethylborane, potentially resulting in slightly improved stability toward moisture.
Research Gaps and Future Directions
The limited specific information available about trihexylborane in the scientific literature points to several research opportunities:
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Comprehensive characterization: Detailed determination of physical properties, spectroscopic data, and crystal structure (if solid).
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Synthesis optimization: Development of efficient and scalable synthetic routes specifically tailored for trihexylborane.
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Reactivity studies: Systematic investigation of reactivity patterns, particularly in comparison with other trialkylboranes.
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Application development: Exploration of potential applications in organic synthesis, materials science, and catalysis based on the unique features imparted by the hexyl groups.
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Toxicological assessment: Evaluation of health and environmental hazards associated with trihexylborane.
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